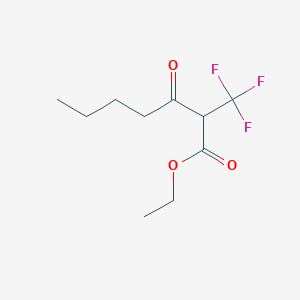
Methyl 2-(dicyanomethyl)-3,3,3-trifluoro-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(dicyanomethyl)-3,3,3-trifluoro-2-methylpropanoate is an organic compound with a complex structure that includes cyano groups, trifluoromethyl groups, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(dicyanomethyl)-3,3,3-trifluoro-2-methylpropanoate typically involves the reaction of a suitable precursor with malononitrile and trifluoromethylating agents. One common method involves the nucleophilic aromatic substitution (SNAr) of halogenated precursors with malononitrile in the presence of a base such as sodium hydride (NaH) in a solvent like 1,3-dimethyl-2-imidazolidinone (DMI) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(dicyanomethyl)-3,3,3-trifluoro-2-methylpropanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The cyano groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and solvents like DMI are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while nucleophilic substitution can introduce various functional groups into the molecule.
Scientific Research Applications
Methyl 2-(dicyanomethyl)-3,3,3-trifluoro-2-methylpropanoate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.
Pharmaceuticals: It is investigated for its potential use in drug development due to its bioactive properties.
Chemical Sensors: The compound’s reactivity and stability make it suitable for use in chemical sensors and detection systems.
Mechanism of Action
The mechanism of action of Methyl 2-(dicyanomethyl)-3,3,3-trifluoro-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its cyano and trifluoromethyl groups contribute to its reactivity and ability to form stable intermediates. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(dicyanomethyl)-3,3,3-trifluoropropanoate
- Methyl 2-(cyanoethyl)-3,3,3-trifluoro-2-methylpropanoate
- Methyl 2-(dicyanomethyl)-3,3,3-trifluorobutanoate
Uniqueness
Methyl 2-(dicyanomethyl)-3,3,3-trifluoro-2-methylpropanoate is unique due to the presence of both cyano and trifluoromethyl groups, which impart distinct chemical properties. These groups enhance the compound’s reactivity and stability, making it suitable for a wide range of applications. Compared to similar compounds, it offers a unique combination of functional groups that can be exploited in various chemical reactions and applications .
Properties
Molecular Formula |
C8H7F3N2O2 |
|---|---|
Molecular Weight |
220.15 g/mol |
IUPAC Name |
methyl 2-(dicyanomethyl)-3,3,3-trifluoro-2-methylpropanoate |
InChI |
InChI=1S/C8H7F3N2O2/c1-7(6(14)15-2,8(9,10)11)5(3-12)4-13/h5H,1-2H3 |
InChI Key |
SAEYADQVXMVSEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C#N)C#N)(C(=O)OC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



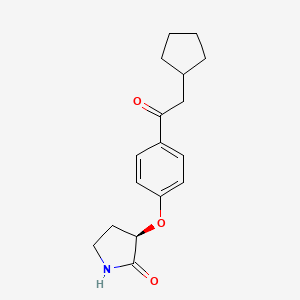

![6-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylic acid](/img/structure/B13045615.png)
![2-Amino-8,8-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13045625.png)
![Tert-Butyl 7-(Hydroxymethyl)-5-Methyl-2,5-Diazaspiro[3.4]Octane-2-Carboxylate](/img/structure/B13045628.png)
![(1S)-1-[3-Chloro-4-(trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B13045636.png)
![10-Bromo-9-fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-3-carboxylic acid](/img/structure/B13045641.png)

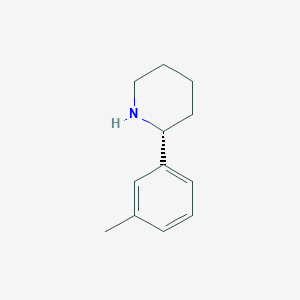
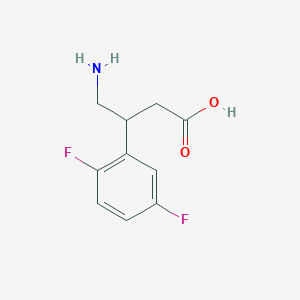
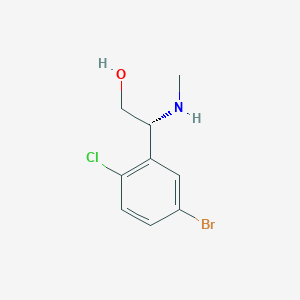
![7-(2,5-Dimethoxyphenyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13045682.png)
